Potassium hippurate
Overview
Description
Potassium hippurate is a chemical compound formed by the combination of potassium ions and hippuric acid. Hippuric acid is a carboxylic acid derivative of glycine and benzoic acid. This compound is often used in various biochemical and medical applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium hippurate can be synthesized by reacting hippuric acid with potassium hydroxide. The reaction typically involves dissolving hippuric acid in water and then adding potassium hydroxide to the solution. The mixture is then heated to facilitate the reaction, resulting in the formation of this compound and water.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors where hippuric acid and potassium hydroxide are mixed and heated under controlled conditions. The resulting this compound is then purified and dried for use in various applications.
Chemical Reactions Analysis
Types of Reactions
Potassium hippurate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water, this compound can hydrolyze to form hippuric acid and potassium hydroxide.
Oxidation: this compound can be oxidized to form benzoic acid and glycine.
Substitution: It can undergo substitution reactions where the potassium ion is replaced by other cations.
Common Reagents and Conditions
Hydrolysis: Water and heat are commonly used to hydrolyze this compound.
Oxidation: Oxidizing agents such as potassium permanganate can be used to oxidize this compound.
Substitution: Various cations can be introduced to replace the potassium ion in substitution reactions.
Major Products Formed
Hydrolysis: Hippuric acid and potassium hydroxide.
Oxidation: Benzoic acid and glycine.
Substitution: Compounds where the potassium ion is replaced by other cations.
Scientific Research Applications
Potassium hippurate has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: this compound is used in studies related to metabolism and the gut microbiome. It serves as a marker for microbial activity in the gut.
Medicine: It is used in the treatment and prevention of urinary tract infections. This compound helps to maintain an acidic environment in the urinary tract, which inhibits the growth of bacteria.
Industry: It is used in the production of certain pharmaceuticals and as a preservative in some food products.
Mechanism of Action
The mechanism of action of potassium hippurate involves its hydrolysis to hippuric acid and potassium hydroxide. Hippuric acid is then further metabolized in the body. In the urinary tract, the acidic environment created by hippuric acid helps to inhibit the growth of bacteria, making it effective in preventing urinary tract infections.
Comparison with Similar Compounds
Potassium hippurate can be compared with other similar compounds such as sodium hippurate and methenamine hippurate. While all these compounds share similar properties, this compound is unique in its specific applications and effectiveness in certain conditions.
Similar Compounds
Sodium hippurate: Similar to this compound but with sodium ions instead of potassium.
Methenamine hippurate: A combination of methenamine and hippuric acid, used primarily for its antibacterial properties in the urinary tract.
This compound stands out due to its specific applications in both medical and industrial fields, making it a valuable compound in various scientific research and practical applications.
Properties
IUPAC Name |
potassium;2-benzamidoacetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3.K/c11-8(12)6-10-9(13)7-4-2-1-3-5-7;/h1-5H,6H2,(H,10,13)(H,11,12);/q;+1/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBSLYHVNOQTSHY-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC(=O)[O-].[K+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8KNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
495-69-2 (Parent) | |
Record name | Potassium hippurate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000583108 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID10973837 | |
Record name | Potassium {[hydroxy(phenyl)methylidene]amino}acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10973837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
583-10-8 | |
Record name | Potassium hippurate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000583108 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Potassium {[hydroxy(phenyl)methylidene]amino}acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10973837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Potassium hippurate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.636 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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